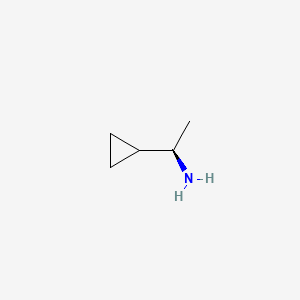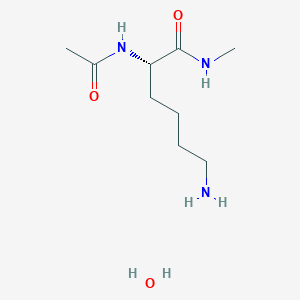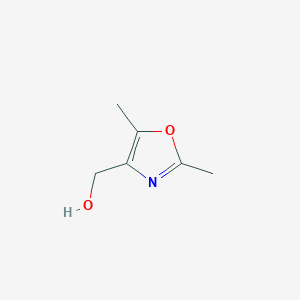
2,5-Dichlorophenylzinc iodide
Overview
Description
2,5-Dichlorophenylzinc iodide: is an organozinc compound with the molecular formula Cl₂C₆H₂ZnI. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Negishi coupling. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and utility in forming carbon-carbon bonds .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Dichlorophenylzinc iodide can be synthesized through the reaction of 2,5-dichloroiodobenzene with zinc in the presence of a suitable solvent like THF. The reaction is typically carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction is as follows:
2,5-Dichloroiodobenzene+Zinc→2,5-Dichlorophenylzinc iodide
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent purity, and inert atmosphere, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,5-Dichlorophenylzinc iodide can undergo substitution reactions with various electrophiles, leading to the formation of new carbon-carbon bonds.
Cross-Coupling Reactions: It is widely used in cross-coupling reactions such as the Negishi coupling, where it reacts with organic halides in the presence of palladium or nickel catalysts to form biaryl compounds.
Common Reagents and Conditions:
Reagents: Common reagents include organic halides, palladium or nickel catalysts, and solvents like THF.
Conditions: Reactions are typically carried out under inert atmosphere at controlled temperatures to prevent side reactions and degradation of the organozinc compound.
Major Products:
Scientific Research Applications
2,5-Dichlorophenylzinc iodide has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Biology: While its direct applications in biology are limited, the compounds synthesized using this compound can have biological activity and are used in the development of pharmaceuticals.
Medicine: It is indirectly used in medicinal chemistry for the synthesis of drug candidates and active pharmaceutical ingredients.
Mechanism of Action
The mechanism of action of 2,5-dichlorophenylzinc iodide in cross-coupling reactions involves the following steps:
Oxidative Addition: The organic halide reacts with the palladium or nickel catalyst, forming a metal-halide complex.
Transmetalation: The this compound transfers its phenyl group to the metal complex.
Reductive Elimination: The metal complex undergoes reductive elimination, forming the desired biaryl product and regenerating the catalyst.
This mechanism highlights the role of this compound as a nucleophilic reagent that facilitates the formation of new carbon-carbon bonds .
Comparison with Similar Compounds
- 2-Chlorophenylzinc iodide
- 4-Chlorophenylzinc iodide
- 2-Fluorophenylzinc iodide
Comparison:
- Reactivity: 2,5-Dichlorophenylzinc iodide is unique due to the presence of two chlorine atoms, which can influence its reactivity and selectivity in cross-coupling reactions.
- Applications: While similar compounds like 2-chlorophenylzinc iodide and 4-chlorophenylzinc iodide are also used in cross-coupling reactions, the specific substitution pattern in this compound can lead to different reactivity and product outcomes.
- Uniqueness: The presence of two chlorine atoms in the ortho and para positions makes this compound particularly useful for synthesizing compounds with specific substitution patterns .
Properties
IUPAC Name |
1,4-dichlorobenzene-6-ide;iodozinc(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2.HI.Zn/c7-5-1-2-6(8)4-3-5;;/h1-3H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNRGDLRHRVNWNM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=[C-]C=C1Cl)Cl.[Zn+]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2IZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![4-[4-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole](/img/structure/B1588675.png)


